molecular formula C12H14O3 B8802851 (4-formylphenyl) 2,2-dimethylpropanoate CAS No. 95592-67-9

(4-formylphenyl) 2,2-dimethylpropanoate

Cat. No.: B8802851
CAS No.: 95592-67-9
M. Wt: 206.24 g/mol
InChI Key: MQMLDVBCIFRXET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-formylphenyl) 2,2-dimethylpropanoate typically involves the esterification of 4-hydroxybenzaldehyde with pivalic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-formylphenyl) 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pivaloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 4-(Pivaloyloxy)benzoic acid.

    Reduction: 4-(Pivaloyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

(4-formylphenyl) 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-formylphenyl) 2,2-dimethylpropanoate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pivaloyloxy group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure.

    4-Hydroxybenzaldehyde: A precursor in the synthesis of (4-formylphenyl) 2,2-dimethylpropanoate.

    4-(Methoxy)benzaldehyde: Another derivative with a methoxy group instead of a pivaloyloxy group.

Uniqueness: this compound is unique due to the presence of the pivaloyloxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

95592-67-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-formylphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H14O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3

InChI Key

MQMLDVBCIFRXET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

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